REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][C:5]=1[OH:19].Br[CH2:22][CH2:23][CH2:24][CH:25]=[CH2:26].C([O-])([O-])=O.[K+].[K+]>CC(=O)CC>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[CH:6][C:5]=1[O:19][CH2:26][CH2:25][CH2:24][CH:23]=[CH2:22] |f:2.3.4|
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Name
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2-Hydroxy-4-octyloxy benzoic acid methyl ester
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Quantity
|
66.1 g
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Type
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reactant
|
Smiles
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COC(C1=C(C=C(C=C1)OCCCCCCCC)O)=O
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Name
|
|
Quantity
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44.7 g
|
Type
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reactant
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Smiles
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BrCCCC=C
|
Name
|
|
Quantity
|
207 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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700 mL
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Type
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solvent
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Smiles
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CC(CC)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is refluxed for 24 h
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Duration
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24 h
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Type
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CUSTOM
|
Details
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to return to room temperature
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Type
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DISTILLATION
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Details
|
the butanone is distilled off under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
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Details
|
After drying the residue under vacuum a slightly yellow oil (77.5 g, 95%)
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
CUSTOM
|
Details
|
which can be used in the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=C(C=C1)OCCCCCCCC)OCCCC=C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |